molecular formula C16H18N2O2S B2494452 N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 1788846-99-0

N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2494452
CAS No.: 1788846-99-0
M. Wt: 302.39
InChI Key: FUPXMNPQCMFUBR-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique chemical structure, which includes a thiazole ring, a phenyl group, and a cyclopropyl-hydroxypropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Cyclopropyl-Hydroxypropyl Moiety: This step involves the reaction of cyclopropyl ketone with a suitable hydroxypropylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-carboxamide
  • N-(2-cyclopropyl-2-hydroxypropyl)-1H-indole-2-carboxamide
  • N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its thiazole ring and phenyl group contribute to its stability and reactivity, while the cyclopropyl-hydroxypropyl moiety enhances its interaction with biological targets.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-16(20,12-7-8-12)10-17-14(19)13-9-21-15(18-13)11-5-3-2-4-6-11/h2-6,9,12,20H,7-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPXMNPQCMFUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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